Z-D-Tyr(Bzl)-OH

Description

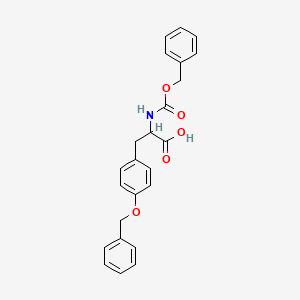

Z-D-Tyr(Bzl)-OH is a protected derivative of the non-natural D-enantiomer of tyrosine, used in peptide synthesis to incorporate D-tyrosine residues into peptide chains. Its structure features two protective groups:

- Z (benzyloxycarbonyl): Protects the α-amino group.

- Bzl (benzyl): Protects the hydroxyl group on the tyrosine side chain.

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAODWFPTVIUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Tyr(Bzl)-OH typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids followed by the introduction of benzyloxycarbonyl and benzyloxyphenyl groups. The reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Z-D-Tyr(Bzl)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Z-D-Tyr(Bzl)-OH is widely utilized as a building block in peptide synthesis. Its protective groups (benzyloxycarbonyl and benzyl) prevent unwanted side reactions during the coupling steps, allowing for the selective formation of peptides.

Key Features:

- Protection Strategy: The amino and hydroxyl groups are protected to facilitate controlled reactions.

- Selectivity: The protective groups enable chemists to selectively deprotect specific sites during synthesis.

Case Study:

In a study focused on synthesizing biologically active peptides, researchers incorporated this compound to enhance the stability and solubility of the resulting peptides. The use of this compound allowed for the successful formation of complex peptide structures without compromising their biological activity .

Drug Development

This compound is instrumental in pharmaceutical research, particularly in designing new drugs that target specific biological pathways. Its unique structure enhances solubility and stability, which are crucial for drug formulation.

Applications:

- Targeted Drug Design: Facilitates the development of drugs that interact with neurotransmitter systems.

- Bioconjugation: Used to attach therapeutic agents to proteins, enhancing their efficacy.

Data Table: Drug Development Applications

| Application | Description |

|---|---|

| Targeted Drug Design | Enhances interaction with biological targets |

| Bioconjugation | Attaches drugs/imaging agents to proteins |

| Stability Enhancement | Improves solubility and bioavailability |

Analytical Chemistry

In analytical chemistry, this compound is employed in various methods such as chromatography to identify and quantify amino acids in complex mixtures.

Key Techniques:

- Chromatography: Utilized for separation and analysis of amino acids.

- Mass Spectrometry: Helps in determining the molecular weight and structure of synthesized peptides.

Case Study:

A recent analysis using high-performance liquid chromatography (HPLC) demonstrated that this compound could be effectively used to separate tyrosine derivatives from other amino acids, showcasing its utility in analytical applications .

Research in Neuroscience

This compound contributes significantly to neuroscience research by aiding in studies related to neurotransmitter systems. It helps elucidate the role of tyrosine derivatives in brain function.

Applications:

- Neurotransmitter Studies: Investigates the effects of D-tyrosine on neurotransmission.

- Disease Models: Used in models studying neurodegenerative diseases where tyrosine metabolism is affected.

Mechanism of Action

The mechanism of action of Z-D-Tyr(Bzl)-OH involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and benzyloxyphenyl groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

- CAS No.: 92455-53-3

- Molecular Formula: C24H23NO5

- Molecular Weight : 405.44 g/mol

- Purity : ≥95% (as per commercial suppliers)

- Storage : Typically stored at -20°C or -80°C in solution form to prevent degradation .

D-amino acids like Z-D-Tyr(Bzl)-OH are critical in designing peptides resistant to enzymatic degradation, enhancing stability and bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences

Protective Group Chemistry :

- Z Group : Removed via catalytic hydrogenation or strong acids (e.g., HBr/acetic acid) .

- Boc Group : Acid-labile (e.g., removed with trifluoroacetic acid) .

- Fmoc Group : Base-labile (e.g., removed with piperidine) .

Enantiomeric Specificity :

- This compound introduces D-tyrosine, which confers protease resistance and altered bioactivity compared to L-forms .

Solubility and Handling :

- This compound and its analogs are generally soluble in organic solvents (DMF, DMSO) but insoluble in water .

- Storage conditions vary: Fmoc derivatives are more sensitive to base and require -20°C storage, while Z/Boc derivatives are stable at -80°C .

Cost and Availability :

Biological Activity

Z-D-Tyr(Bzl)-OH, also known as N-Benzyloxycarbonyl-D-Tyrosine(O-Benzyl)-OH, is a protected form of D-Tyrosine, an unnatural enantiomer of the amino acid L-Tyrosine. This compound is primarily utilized in peptide synthesis due to its protective groups, which prevent unwanted side reactions and allow for selective coupling during the formation of peptides and peptidomimetics.

Chemical Structure and Properties

This compound features the following structural characteristics:

- Protective Groups : The amino group is protected with a benzyloxycarbonyl (Z) group, while the phenolic hydroxyl group is protected with a benzyl (Bzl) group.

- Molecular Formula : C₁₃H₁₅NO₃

- CAS Number : 92455-53-3

These protective strategies are critical in synthetic organic chemistry, particularly in peptide synthesis, as they facilitate controlled reactions without compromising the integrity of the tyrosine side chain .

The biological activity of this compound is not inherent but rather depends on its role as a building block in peptide synthesis. The mechanism involves:

- Selective Deprotection : The protective groups allow for the selective removal of functional groups during peptide synthesis, enabling the formation of specific peptide sequences.

- Influence on Biological Activity : The resulting peptides synthesized from this compound can exhibit various biological activities, depending on their sequence and structure. For instance, peptides may interact with specific molecular targets, influencing their biological functions.

Applications in Research and Industry

This compound has several significant applications:

- Peptide Synthesis : It serves as a crucial intermediate in the synthesis of peptides that may have therapeutic potential.

- Protease Inhibitors : Research indicates that non-canonical amino acids like this compound can confer resistance to proteolytic degradation and may serve as potential protease inhibitors .

- Biomimetic Polypeptides : It is used in developing biomimetic co-polypeptides with tunable degrees of phosphorylation, which can mimic natural protein behaviors .

Case Studies and Research Findings

-

Synthesis of Peptide Inhibitors :

A study focused on synthesizing inhibitors for processing proteinases utilized this compound as a building block. The research demonstrated that incorporating this compound into peptide sequences enhanced their stability and efficacy against specific proteases . -

Non-Canonical Amino Acids :

Another significant finding highlighted the role of this compound in producing non-canonical amino acids that show resistance to enzymatic degradation. These modifications can enhance the therapeutic potential of peptides by increasing their half-life in biological systems . -

Polymer Chemistry Applications :

Research involving polymer chemistry explored using this compound in synthesizing polypeptides with controlled phosphorylation levels. This study illustrated how such modifications could lead to materials with desirable properties for biomedical applications .

Summary Table of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.